Pseudoginsenoside Rt5

Description

Contextualization within Ginsenoside Biochemistry and Natural Product Studies

Ginsenosides (B1230088) are a class of triterpenoid (B12794562) saponins (B1172615) that stand as the primary active constituents of the plant genus Panax, commonly known as ginseng. ebi.ac.ukwikipedia.org These compounds are responsible for the diverse pharmacological effects attributed to ginseng and are a major focus of natural product research. ebi.ac.uk Biochemically, ginsenosides are glycosides, meaning they consist of a non-sugar aglycone (a steroid-like structure) bonded to sugar moieties.

The classification of ginsenosides is based on the structure of their aglycone skeleton. The main categories include:

Protopanaxadiol (B1677965) (PPD) type researchgate.net

Protopanaxatriol (B1242838) (PPT) type researchgate.net

Oleanane type researchgate.net

Ocotillol type researchgate.netcjnmcpu.com

Pseudoginsenoside Rt5 belongs to the ocotillol-type, a relatively rare class of ginsenosides characterized by a dammarane (B1241002) skeleton that includes a five-membered epoxy ring at C-20, forming a tetrahydrofuran (B95107) ring. researchgate.netnih.gov This structural feature distinguishes it from the more common PPD and PPT types.

Natural product studies have identified this compound in various parts of Panax species, most notably American ginseng (Panax quinquefolium), where it has been isolated from the stems, leaves, and roots. nih.govfrontiersin.org Its presence has also been confirmed in wild-simulated American ginseng and it is considered one of the characteristic saponins of this species. acs.orgchemfaces.comnih.gov The isolation and characterization of ocotillol-type saponins like this compound from different parts of the ginseng plant are significant endeavors in phytochemical research. nih.govkoreascience.kr

Table 1: Classification of Major Ginsenoside Groups

| Ginsenoside Type | Core Aglycone Structure | Key Structural Feature | Example Compounds |

| Protopanaxadiol (PPD) | Dammarane | Sugar moieties typically attach at the C-3 position. | Ginsenoside Rb1, Rc, Rd, Rg3 |

| Protopanaxatriol (PPT) | Dammarane | Presence of a hydroxyl group at the C-6 position; sugars attach at C-6. | Ginsenoside Re, Rg1, Rh1 |

| Oleanane | Pentacyclic Triterpene | Oleanolic acid aglycone. | Ginsenoside Ro |

| Ocotillol | Dammarane with Epoxy Ring | Contains a five-membered epoxy ring (tetrahydrofuran) at C-20. | This compound, Pseudoginsenoside F11 |

Significance in Phytochemical and Mechanistic Pharmacological Investigations

This compound holds considerable significance in both phytochemical and pharmacological research due to its unique structure and biological activities.

From a phytochemical perspective, this compound serves as an important chemical marker. Its presence and concentration are used in the chemical profiling of ginseng species, particularly for differentiating Canadian-grown Panax quinquefolium. chemfaces.com The development of advanced analytical methods, such as high-performance liquid chromatography (HPLC), allows for the precise quantification of this compound alongside other ginsenosides, aiding in the quality control and standardization of ginseng products. chemfaces.com Furthermore, researchers have explored the semi-synthesis of ocotillol-type ginsenosides like Rt5 from more abundant dammarane-type precursors, a process that opens avenues for producing these rare compounds in larger quantities for further study. cjnmcpu.com

In the realm of mechanistic pharmacological investigations , this compound is a subject of growing interest. Studies suggest it modulates various cellular pathways. biosynth.com Research has indicated its potential in several therapeutic areas:

Neuroprotection : It has been investigated for its potential neuroprotective effects, which could be relevant for neurodegenerative conditions. biosynth.com

Anti-cancer Research : The compound has been studied for possible anti-cancer properties, with research suggesting it may inhibit cell proliferation. biosynth.com

Nephroprotection : One significant finding is its ability to attenuate the kidney damage (nephrotoxicity) caused by the chemotherapy agent cisplatin, without compromising cisplatin's anti-tumor effects. nih.gov This suggests a potential role in combination cancer therapy to mitigate side effects.

Inflammation and Antioxidant Activity : Its mode of action is thought to involve the inhibition of specific enzymes and receptors associated with inflammation and the exertion of antioxidant effects. nih.govbiosynth.com

Integrative Pharmacology : this compound was identified as a key chemical component in a complex formula studied for the treatment of depression, highlighting its importance in understanding the multi-component, multi-target mechanisms of traditional remedies. nih.gov

Table 2: Summary of Research Findings on this compound

| Area of Investigation | Finding/Significance | Source Index |

| Phytochemical Analysis | Isolated from stems, leaves, and roots of Panax quinquefolium. | nih.govfrontiersin.org |

| Phytochemical Analysis | Used as a characteristic chemical marker for Panax quinquefolium. | chemfaces.comnih.gov |

| Pharmacological Research | Investigated for neuroprotective and potential anti-cancer effects. | biosynth.com |

| Mechanistic Study | Modulates cellular pathways involved in inflammation and proliferation. | biosynth.com |

| Mechanistic Study | May reduce cisplatin-induced nephrotoxicity by enhancing antioxidant levels. | nih.gov |

| Pharmacological Research | Identified as an active ingredient in a formula studied for depression. | nih.gov |

Table 3: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 98474-78-3 |

| Molecular Formula | C36H62O10 |

| Molecular Weight | 654.88 g/mol |

| Type | Ocotillol-type Saponin (B1150181) |

| Natural Sources | Panax quinquefolium (American Ginseng), Panax japonicus |

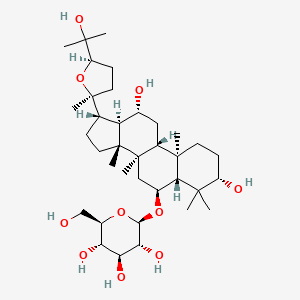

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O10/c1-31(2)23(39)10-12-33(5)22-15-19(38)25-18(36(8)14-11-24(46-36)32(3,4)43)9-13-34(25,6)35(22,7)16-20(29(31)33)44-30-28(42)27(41)26(40)21(17-37)45-30/h18-30,37-43H,9-17H2,1-8H3/t18-,19+,20-,21+,22+,23-,24+,25-,26+,27-,28+,29-,30+,33+,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOUXXNNRFNUAY-JLXGCTMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98474-78-3 | |

| Record name | 98474-78-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of Pseudoginsenoside Rt5

Elucidation of Enzymatic Catalysis in Glycosylation

Glycosylation, the final and crucial stage in the biosynthesis of ginsenosides (B1230088), is catalyzed by UDP-glycosyltransferases (UGTs). mdpi.com These enzymes facilitate the transfer of sugar moieties from activated sugar donors, like UDP-glucose, to the ginsenoside aglycones, thereby influencing their bioactivity, solubility, and stability. mdpi.com This enzymatic process is responsible for the vast structural diversity observed among ginsenosides. mdpi.com

Identification and Characterization of UDP-Glycosyltransferases (UGTs) in Panax Species

A significant number of UGTs have been identified in various Panax species, highlighting their critical role in ginsenoside diversification. nih.gov For instance, transcriptome analysis of Panax vietnamensis var. fuscidiscus led to the identification of two key UGTs, PvfUGT1 and PvfUGT2, which are directly involved in the biosynthesis of ocotillol-type ginsenosides. nih.govresearchgate.net Similarly, studies on Panax notoginseng have identified multiple UGTs responsible for various glycosylation reactions on triterpenoid (B12794562) saponins (B1172615). nih.gov The expression of these UGT genes can be influenced by external stimuli, such as methyl jasmonate (MeJA), which is known to increase ginsenoside biosynthesis. nih.govoup.com

The characterization of these enzymes often involves heterologous expression in hosts like yeast, allowing for detailed in vitro enzymatic assays. nih.govnih.gov This approach has been successful in elucidating the function of specific UGTs, such as PgUGT74AE2 and PgUGT94Q2 from Panax ginseng, which are involved in the synthesis of ginsenosides Rd and Rg3. oup.comnih.gov

Substrate Specificity of UGTs for Pseudoginsenoside Rt5 Precursors

UGTs exhibit a high degree of substrate specificity, which dictates the final structure of the ginsenoside. mdpi.com In the biosynthesis of this compound, a key precursor is 20S,24R-Protopanaxatriol Oxide I. nih.govresearchgate.net The enzyme PvfUGT1, identified from Panax vietnamensis var. fuscidiscus, has been shown to specifically catalyze the transfer of a glucose moiety from UDP-glucose to the C6-OH group of this precursor to form this compound. nih.govresearchgate.netresearchgate.net This demonstrates the precise regioselectivity of PvfUGT1 for the C6 position of the ocotillol-type aglycone.

Further studies on UGTs from other Panax species, such as Panax japonicus, have also revealed enzymes with specific activities towards different ginsenoside precursors, although not all are directly involved in this compound synthesis. wiley.combohrium.com The substrate promiscuity of some UGTs has also been noted, with certain enzymes capable of glycosylating multiple sites on the aglycone or utilizing different sugar donors. nih.gov

| Enzyme | Source Organism | Substrate(s) | Product(s) | Reference(s) |

| PvfUGT1 | Panax vietnamensis var. fuscidiscus | 20S,24R-Protopanaxatriol Oxide I | This compound | nih.govresearchgate.netresearchgate.net |

| PvfUGT1 | Panax vietnamensis var. fuscidiscus | 20S,24S-Protopanaxatriol Oxide II | Pseudoginsenoside RT4 | nih.govresearchgate.netresearchgate.net |

| PvfUGT2 | Panax vietnamensis var. fuscidiscus | This compound, Pseudoginsenoside RT4 | 20S,24S-MR2 | nih.govresearchgate.netresearchgate.net |

| PgUGT74AE2 | Panax ginseng | Protopanaxadiol (B1677965) (PPD), Compound K | Ginsenoside Rh2, Ginsenoside F2 | oup.comnih.gov |

| PgUGT94Q2 | Panax ginseng | Ginsenoside Rh2, Ginsenoside F2 | Ginsenoside Rg3, Ginsenoside Rd | oup.comnih.gov |

Sequential Glycosylation Steps in Ocotillol-Type Saponin (B1150181) Formation

The biosynthesis of complex ginsenosides often involves a series of sequential glycosylation steps, each catalyzed by a specific UGT. mdpi.com In the case of ocotillol-type saponins like majonoside R2, the formation of this compound is an intermediate step. nih.govresearchgate.net Following the initial glycosylation of 20S,24R-Protopanaxatriol Oxide I by PvfUGT1 to yield this compound, a second UGT, PvfUGT2, catalyzes the subsequent transfer of a xylose moiety to this compound to form 20S,24S-MR2. nih.govresearchgate.netresearchgate.net This two-step glycosylation process highlights the coordinated action of multiple UGTs in building the complex carbohydrate chains of these saponins. nih.gov

Precursor Compound Derivation in Triterpenoid Biosynthesis

The journey to this compound begins with the fundamental pathways of triterpenoid biosynthesis, which provide the essential carbon skeleton. These initial stages are common to the synthesis of a wide array of triterpenoids in plants.

Role of Protopanaxatriol (B1242838) Oxide Intermediates

The direct precursors to ocotillol-type ginsenosides are protopanaxatriol oxide intermediates. nih.govresearchgate.net Specifically for this compound, the key intermediate is 20S,24R-Protopanaxatriol Oxide I. nih.govresearchgate.net This compound is derived from the broader ginsenoside biosynthetic pathway, which initially produces dammarane-type skeletons. wiley.com The formation of the ocotillol-type structure is believed to occur through the epoxidation of the double bond at C-24 and C-25 of protopanaxatriol. researchgate.net

The synthesis of protopanaxatriol itself is a critical step. It is formed from protopanaxadiol through the catalytic action of a cytochrome P450 enzyme, specifically protopanaxadiol 6-hydroxylase (CYP716A53v2). oup.comoup.comoup.com Protopanaxadiol, in turn, is synthesized from dammarenediol-II by another P450 enzyme, protopanaxadiol synthase (CYP716A47), which hydroxylates the C-12 position. mdpi.comoup.com

Connection to the Mevalonate (B85504) and MEP Pathways

The fundamental building blocks for all ginsenosides, including this compound, are the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). etals.orgmdpi.comresearchgate.net Higher plants utilize two distinct pathways to synthesize these precursors: the mevalonate (MVA) pathway located in the cytoplasm and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. etals.orgmdpi.comresearchgate.netnih.gov

The MVA pathway begins with acetyl-CoA, which is converted to mevalonate and subsequently to IPP and DMAPP. etals.orgresearchgate.net The MEP pathway starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.netnih.gov While both pathways contribute to the pool of IPP and DMAPP, studies suggest that the MVA pathway plays a more significant role in triterpene ginsenoside production in root tissues. etals.org These precursors are then condensed to form farnesyl diphosphate (B83284) (FPP) and subsequently squalene (B77637), which is then cyclized to 2,3-oxidosqualene, the direct precursor for the triterpenoid skeleton. oup.commdpi.com

Genetic Regulation of this compound Biosynthesis

The production of this compound within Panax species is a tightly controlled process, governed by the expression of specific genes encoding biosynthetic enzymes. Understanding this genetic regulation is key to unlocking the potential for enhanced production of this valuable compound.

Gene Expression Analysis of Biosynthetic Enzymes in Various Tissues

The biosynthesis of ginsenosides, including this compound, is not uniformly distributed throughout the Panax plant. Different tissues, such as roots, leaves, stems, and flowers, exhibit distinct profiles of gene expression related to the ginsenoside biosynthetic pathway. frontiersin.orgnih.gov This tissue-specific expression is a critical factor in the varying concentrations of different ginsenosides found in different parts of the plant.

For instance, studies on Panax japonicus have shown that the expression levels of genes encoding key enzymes in the triterpenoid saponin biosynthesis pathway differ significantly across various tissues. frontiersin.orgresearchgate.net This differential expression directly correlates with the accumulation of specific types of ginsenosides in those tissues. For example, oleanolic acid (OA)-type ginsenosides are predominantly found in the rhizomes, protopanaxadiol (PPD)-type in the leaves, and protopanaxatriol (PPT)-type in the lateral roots. frontiersin.org

The expression of UDP-glycosyltransferases (UGTs), enzymes responsible for the final glycosylation steps that create the vast diversity of ginsenosides, is also tissue-specific. frontiersin.org Research has identified numerous UGT genes whose expression levels are closely linked to the content of specific ginsenosides in different tissues. frontiersin.org

**Table 1: Tissue-Specific Distribution of Ginsenoside Types in *Panax japonicus***

| Ginsenoside Type | Predominant Tissue of Accumulation |

|---|---|

| Oleanolic Acid (OA)-type | Rhizomes |

| Protopanaxadiol (PPD)-type | Leaves |

| Protopanaxatriol (PPT)-type | Lateral Roots |

This table is based on findings related to the tissue-specific distribution of ginsenosides in Panax japonicus. frontiersin.org

Transcriptomic and Network Co-expression Approaches in Panax quinquefolium

To unravel the complex regulatory networks governing ginsenoside biosynthesis, scientists have employed advanced techniques like transcriptomic analysis and weighted gene co-expression network analysis (WGCNA). researchgate.netresearchgate.netfrontiersin.org These approaches allow for a comprehensive view of gene expression patterns and the identification of clusters of genes (modules) that are co-regulated and likely involved in the same biological processes.

In Panax quinquefolium (American ginseng), integrated transcriptome and metabolome analyses have been used to elucidate the ginsenoside biosynthesis pathways in different tissues. researchgate.net WGCNA has been particularly insightful, revealing modules of co-expressed genes that are significantly correlated with the accumulation of specific ginsenosides. researchgate.net For example, one study identified a module of 168 transcripts that showed a strong positive correlation with the content of this compound, as well as Pseudoginsenoside F11, Notoginsenoside R1, and Notoginsenoside R2. researchgate.net Such findings suggest that the genes within this module are likely key players in the biosynthesis of these compounds.

These network analyses provide a powerful tool for identifying candidate genes, including transcription factors and biosynthetic enzymes, that regulate the production of this compound and other valuable ginsenosides. researchgate.netresearchgate.net

Metabolic Engineering and Biotechnological Production Strategies

The low abundance of many ginsenosides, including this compound, in their natural plant sources has driven the development of biotechnological strategies to enhance their production. alfachemic.com Metabolic engineering, which involves the targeted modification of metabolic pathways in an organism, offers a promising avenue for the sustainable and high-level production of these compounds. alfachemic.comnih.gov

Heterologous Expression Systems for Enhanced this compound Synthesis

One of the key strategies in metabolic engineering is the use of heterologous expression systems. nih.govfrontiersin.org This involves introducing the genes responsible for the biosynthesis of a desired compound from the native plant into a microbial host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). alfachemic.comnih.gov These microorganisms can be cultivated in large-scale fermenters, providing a more controlled and efficient means of production compared to traditional plant cultivation. nih.gov

The successful heterologous production of ginsenosides relies on the identification and functional characterization of the key biosynthetic enzymes, particularly cytochrome P450s and UDP-glycosyltransferases (UGTs). nih.gov For instance, researchers have successfully expressed genes from Panax species in yeast to produce ginsenoside precursors like protopanaxadiol (PPD). nih.gov By further introducing specific UGTs, the pathway can be extended to produce a variety of ginsenosides. researchgate.net

A study on Panax vietnamensis var. fuscidiscus identified two crucial UGTs, PvfUGT1 and PvfUGT2. PvfUGT1 was found to catalyze the formation of this compound from its precursor, 20S, 24R-protopanaxatriol oxide I. nih.gov The identification of such enzymes is a critical step towards the development of microbial cell factories for the targeted production of this compound. nih.gov

Table 2: Key Enzymes in the Heterologous Production of this compound

| Enzyme | Function | Source Organism |

|---|---|---|

| PvfUGT1 | Catalyzes the formation of this compound | Panax vietnamensis var. fuscidiscus |

This table highlights a key enzyme identified for its role in the biosynthesis of this compound. nih.gov

Enzyme Engineering for Optimized Glycosyltransferase Activity

While heterologous expression provides a platform for production, the efficiency of the biosynthetic pathway can often be improved by engineering the enzymes themselves. alfachemic.com Glycosyltransferases (UGTs), which play a pivotal role in determining the final structure and diversity of ginsenosides, are prime targets for enzyme engineering. researchgate.net

Techniques such as directed evolution and protein engineering can be used to enhance the catalytic activity, stability, and substrate specificity of UGTs. alfachemic.com By modifying the amino acid sequence of a UGT, it is possible to create variants with improved performance for the production of a specific ginsenoside like this compound. For example, research has focused on engineering UGTs to improve their efficiency in synthesizing ginsenoside Rh1 and other unnatural ginsenosides. researchgate.net The principles from such studies can be applied to optimize the enzymes involved in this compound biosynthesis.

Induction of Biosynthesis through Elicitors (e.g., Methyl Jasmonate)

Another strategy to enhance the production of secondary metabolites in plant cell or organ cultures is through the use of elicitors. nih.gov Elicitors are molecules that can trigger defense responses in plants, often leading to an increased production of specialized metabolites like ginsenosides. nih.govmdpi.com

Methyl jasmonate (MeJA), a plant signaling molecule, has been widely studied as an elicitor for enhancing ginsenoside biosynthesis. researchgate.netresearchgate.net When applied to plant cell cultures or adventitious roots of Panax species, MeJA has been shown to upregulate the expression of genes involved in the ginsenoside biosynthetic pathway. researchgate.netnih.govresearchgate.net This leads to a significant increase in the accumulation of various ginsenosides.

For example, studies have shown that MeJA treatment can increase the content of protopanaxadiol-type and protopanaxatriol-type saponins several-fold compared to untreated controls. researchgate.net The application of MeJA has been shown to induce the expression of key biosynthetic genes, including those encoding squalene synthase and dammarenediol synthase. researchgate.net Research on Panax vietnamensis var. fuscidiscus also utilized quantitative real-time PCR to investigate the regulation of the entire ginsenoside pathway by MeJA, which aided in the elucidation of the pathway. nih.gov This elicitation strategy could be a valuable tool for boosting the production of this compound in plant-based production systems.

Advanced Methodologies for Extraction, Isolation, and Purification of Pseudoginsenoside Rt5

Chromatographic Techniques for High-Purity Isolation

Chromatography, a cornerstone of chemical separation, offers a suite of techniques that can be finely tuned for the isolation of specific compounds like Pseudoginsenoside Rt5 from complex plant extracts. The choice and optimization of these methods are critical for achieving the desired purity and yield.

Silica (B1680970) Gel and Reversed-Phase Column Chromatography Optimization

A foundational approach for the purification of this compound involves a combination of silica gel and reversed-phase column chromatography. nih.gov In a typical workflow, a crude methanol (B129727) extract of the plant material, such as the roots of Panax quinquefolium, is first subjected to successive extractions with solvents of increasing polarity, for instance, chloroform (B151607) and n-butanol. chemfaces.comnih.gov The n-butanol extract, enriched with saponins (B1172615), is then loaded onto a silica gel column. chemfaces.comnih.gov

Further purification is achieved using reversed-phase column chromatography, such as with an RP-8 or C18 stationary phase. chemfaces.comnih.gov This step separates compounds based on their hydrophobicity. The optimization of the mobile phase, often a gradient of methanol and water, is crucial for resolving this compound from other closely related ginsenosides (B1230088). nih.gov Through the sequential application of these chromatographic steps, researchers have successfully isolated this compound alongside other saponins like ginsenosides Rg1, Re, Rd, Rc, Rb1, Rb2, and F11. chemfaces.comnih.gov

Table 1: Exemplary Chromatographic Steps for this compound Isolation

| Step | Chromatographic Method | Stationary Phase | Eluent/Mobile Phase | Purpose |

| 1 | Liquid-Liquid Extraction | - | Chloroform, n-Butanol | Initial fractionation of crude methanol extract. chemfaces.comnih.gov |

| 2 | Column Chromatography | Silica Gel | Gradient solvents | Separation of saponin-rich n-butanol fraction. chemfaces.comnih.gov |

| 3 | Reversed-Phase Column Chromatography | RP-8 / C18 | Methanol/Water gradient | High-purity isolation of individual saponins. chemfaces.comnih.gov |

High-Speed Counter-Current Chromatography (HSCCC) Applications

High-Speed Counter-Current Chromatography (HSCCC) has emerged as a powerful and "green" alternative for the separation of natural products, as it eliminates the solid support matrix, thereby avoiding irreversible sample adsorption. researchgate.netglobalresearchonline.net This liquid-liquid partition chromatography technique separates compounds based on their differential partitioning between two immiscible liquid phases. researchgate.net

For the separation of ginsenosides and other related compounds, various solvent systems have been successfully employed in HSCCC. For instance, a two-phase solvent system of ethyl acetate:n-butanol:water (2:1:3, v/v) has been used to separate glycosides from crude extracts. researchgate.net Another study utilized a stepwise elution with petroleum ether–ethyl acetate–methanol–water systems to isolate multiple compounds in a single run. researchgate.net The selection of an appropriate solvent system is paramount and is based on the partition coefficient (K value) of the target compound, in this case, this compound. researchgate.net The flow rate and revolution speed of the apparatus are also critical parameters that are optimized to achieve high resolution and purity. globalresearchonline.netresearchgate.net

Preparative High-Performance Liquid Chromatography (HPLC) for Scale-Up

For obtaining larger quantities of highly pure this compound, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. aralyse.techphenomenex.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and can handle higher sample loads. aralyse.techjsmcentral.org

The process begins with the development of an analytical HPLC method to achieve baseline separation of this compound. chromatographyonline.com This analytical method is then scaled up for preparative purposes. aralyse.techchromatographyonline.com This involves adjusting parameters such as the column diameter, flow rate, and sample injection volume. phenomenex.comchromatographyonline.com A common stationary phase for the separation of ginsenosides is C18. chemfaces.com The mobile phase often consists of a gradient of acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape and resolution. mdpi.com A study on the dynamic accumulation of ginsenosides used a Dimaonsil C18 column with a mobile phase of acetonitrile and deionized water in a gradient elution mode. chemfaces.com The separated compounds are detected, typically by a UV detector, and the corresponding fractions containing pure this compound are collected. aralyse.tech This allows for the isolation of the compound at purities often exceeding 98%. globalresearchonline.net

Extraction Efficiency and Selectivity Enhancement

Microwave-Assisted Extraction Techniques for Ginsenosides

Microwave-Assisted Extraction (MAE) is a modern technique that utilizes microwave energy to heat the solvent and plant material, leading to a more efficient and rapid extraction process compared to conventional methods. nih.govsemanticscholar.org The microwave radiation causes ionic migration and dipole rotation, which generates heat rapidly and increases the extraction efficiency. nih.gov

Research on the MAE of ginsenosides from Panax quinquefolius L. has shown that this method can significantly increase the yields of rare ginsenosides. nih.gov Optimal conditions for MAE, including the choice of solvent, solvent-to-material ratio, extraction temperature, microwave power, and extraction time, are determined to maximize the yield. nih.gov For example, one study identified optimal conditions as using water as the solvent at a ratio of 1:40 (w/v), a temperature of 145°C, and a microwave power of 1600 W for 15 minutes. nih.gov MAE offers the advantages of shorter extraction times, reduced solvent consumption, and higher extraction yields. researchgate.net

Table 2: Comparison of Extraction Techniques for Ginsenosides

| Technique | Principle | Advantages | Key Optimization Parameters |

| Conventional Solvent Extraction | Soaking plant material in a solvent to leach out compounds. | Simple, low equipment cost. | Solvent type, temperature, time. |

| Microwave-Assisted Extraction (MAE) | Using microwave energy to heat the solvent and sample matrix. nih.gov | Rapid, efficient, reduced solvent use. nih.govresearchgate.net | Solvent, power, temperature, time, solvent/solid ratio. nih.gov |

Optimization of Solvent Systems for Selective Isolation

The choice of solvent system is a critical factor that dictates the selectivity of the extraction and subsequent purification steps. nih.gov For this compound, a systematic approach to solvent selection is necessary to enrich the extract with the target compound.

Initial extraction is often performed with methanol, which is effective at extracting a broad range of saponins. chemfaces.comnih.gov Subsequently, liquid-liquid partitioning with a series of solvents of varying polarities, such as chloroform and n-butanol, is employed to fractionate the crude extract. chemfaces.comnih.gov The ginsenosides, including this compound, typically partition into the more polar n-butanol phase. nih.gov

Further optimization involves the selection of solvent systems for chromatographic separation. For HSCCC, the ideal solvent system should provide a suitable partition coefficient (K value) for this compound, allowing for its effective separation from other components. researchgate.net For preparative HPLC, the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is carefully optimized in terms of its composition and gradient profile to achieve the best possible resolution and purity of the isolated this compound. mdpi.comnih.gov

Sophisticated Analytical and Structural Characterization of Pseudoginsenoside Rt5

High-Resolution Mass Spectrometry-Based Profiling

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for the comprehensive analysis of ginsenosides (B1230088), including Pseudoginsenoside Rt5. This approach offers detailed structural information and allows for the differentiation of isomers.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) is instrumental in the comprehensive profiling of ginsenosides from various Panax species. acs.orgsemanticscholar.org This technique combines the high separation efficiency of UPLC with the high mass accuracy and resolution of QTOF-MS, enabling the identification of numerous compounds in a single run. acs.orgmdpi.com In studies on American ginseng, UPLC-QTOF/MS has been used to identify and characterize a wide array of metabolites, including this compound. acs.orgsemanticscholar.org

The method typically employs a C18 column for chromatographic separation with a mobile phase consisting of a gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) (also with 0.1% formic acid). acs.org The mass spectrometer is operated in both positive and negative electrospray ionization (ESI) modes to capture a broad range of compounds. acs.org In the positive ion mode, this compound can be detected as adducts such as [M+H]⁺ or [M+Na]⁺. researchgate.net In negative ion mode, it is often observed as [M+HCOO]⁻. nih.gov

The high-resolution capabilities of QTOF-MS allow for the determination of the elemental composition of the detected ions with high accuracy, which is crucial for the tentative identification of compounds. For instance, the theoretical mass of this compound (C₃₆H₆₂O₁₀) is 654.4337 Da, and UPLC-QTOF/MS can measure this with a mass error of less than 5 ppm, providing strong evidence for its presence. acs.org Furthermore, the MS/MS fragmentation patterns provide structural information that helps to confirm the identity of the ginsenoside. acs.org

A study on the chemical constituents of wild-simulated American ginseng root using UPLC-QTOF-MS identified this compound, noting its retention time and providing detailed mass spectrometry data. acs.org The fragmentation data in MS² mode revealed characteristic losses of water molecules and glycosidic units, which are key to its structural elucidation. acs.org

Table 1: UPLC-QTOF/MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Retention Time (t R ) | 9.78 min | acs.org |

| Molecular Formula | C₃₆H₆₂O₁₀ | acs.org |

| Calculated Mass (Da) | 654.4337 | acs.org |

| Measured Mass (Da) | 654.4343 | acs.org |

| Mass Error (ppm) | -0.9 | acs.org |

| Adduct Ions | [M+H]⁺, [M+HCOO]⁻ | acs.orgnih.gov |

Desorption Electrospray Ionization-Mass Spectrometry Imaging (DESI-MSI) is a powerful ambient ionization technique that allows for the visualization of the spatial distribution of molecules directly from tissue sections without extensive sample preparation. nih.govlcms.cz This method provides valuable insights into the localization of specific compounds within different parts of a plant, which can be correlated with their biological functions. nih.gov

In the context of ginsenoside analysis, DESI-MSI has been employed to map the distribution of various saponins (B1172615) in the rhizomes of Panax species. nih.gov The technique involves spraying charged solvent droplets onto the surface of a tissue section. lcms.cz The impact of these droplets desorbs and ionizes molecules from the surface, which are then analyzed by a mass spectrometer. lcms.cz By rastering the sprayer across the tissue, a chemical map of the surface is generated. lcms.cz

While specific studies focusing solely on the DESI-MSI of this compound are not extensively detailed in the provided results, the technique has been successfully used to visualize the distribution of other ginsenosides, including ocotillol-type saponins, in the rhizomes of Panax japonicus var. major. nih.gov In these studies, different classes of ginsenosides were found to be concentrated in specific tissues, such as the cork and phloem. nih.gov Given that this compound is an ocotillol-type ginsenoside, it is plausible that its distribution would follow a similar pattern. This technique holds significant potential for understanding the biosynthesis and accumulation of this compound within the plant.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) for Comprehensive Profiling

Advanced Chromatographic Separation and Detection

Advanced chromatographic techniques are essential for the accurate quantification and separation of this compound from other closely related ginsenosides.

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a widely used method for the quantification of ginsenosides, including this compound. chemfaces.com This detection method is particularly suitable for compounds like ginsenosides that lack a strong UV chromophore, making UV detection less sensitive. mdpi.com ELSD offers better sensitivity for these compounds and provides a more universal response that is less dependent on the optical properties of the analyte. mdpi.com

A typical HPLC-ELSD method for the analysis of this compound involves a reversed-phase C18 column with a gradient elution of acetonitrile and water. chemfaces.com The ELSD operates by nebulizing the column effluent, evaporating the mobile phase, and then detecting the light scattered by the non-volatile analyte particles. chemfaces.com

Research on the dynamic accumulation of ginsenosides in Canadian Panax quinquefolium root utilized an RP-HPLC-ELSD method to simultaneously determine nine ginsenosides and two pseudoginsenosides, including this compound. chemfaces.com This study established the analytical conditions, including the column type, mobile phase gradient, flow rate, and ELSD parameters, demonstrating the method's utility for quantitative analysis in complex plant extracts. chemfaces.com

Table 2: HPLC-ELSD Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Dimaonsil C18 (250 mm x 4.6 mm, 5 µm) | chemfaces.com |

| Mobile Phase | Acetonitrile (A) - Deionized Water (B) in gradient elution | chemfaces.com |

| Flow Rate | 1.0 mL/min | chemfaces.com |

| Column Temperature | 30 °C | chemfaces.com |

| ELSD Drift Tube Temperature | 100 °C | chemfaces.com |

| Carrier Gas | Nitrogen | chemfaces.com |

Two-dimensional HPLC (2D-HPLC) offers significantly enhanced peak capacity and resolution compared to conventional one-dimensional HPLC. This is particularly advantageous for analyzing complex mixtures like ginseng extracts, which contain numerous structurally similar ginsenosides. nih.gov In a 2D-HPLC system, two columns with different separation mechanisms are coupled, providing orthogonal separation. nih.gov

An offline 2D-HPLC system has been developed for the comprehensive analysis of ginsenosides in white and red ginseng. nih.gov This system utilized a hydrophilic interaction chromatography (HILIC) column in the first dimension and a reversed-phase C18 column in the second dimension. nih.gov This combination of separation modes allowed for the resolution of a large number of ginsenosides, including this compound. nih.gov When coupled with ion mobility-quadrupole time-of-flight mass spectrometry (IM-QTOF-MS), this four-dimensional separation strategy (2D-LC, IM, and MS) enabled the characterization of 323 ginsenosides. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is a capillary electrophoresis technique that utilizes micelles as a pseudostationary phase to separate neutral and charged molecules. mdpi.com It offers high separation efficiency and short analysis times. researchgate.net While specific applications of MEKC for the analysis of this compound were not found in the search results, the technique has been successfully applied to the separation of other complex plant-derived compounds, such as flavonoids. jcu.cz Given its capabilities, MEKC could potentially be a valuable tool for the analysis of this compound.

High-Performance Anion-Exchange Chromatography (HPAEC) is another powerful separation technique, particularly for carbohydrates and other polar compounds. There is no specific information in the provided search results regarding the application of HPAEC to the analysis of this compound.

Table 3: List of Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Ginsenoside Rg1 | |

| Ginsenoside Re | |

| Ginsenoside Rf | |

| Ginsenoside Rb1 | |

| Ginsenoside Rb2 | |

| Ginsenoside Rb3 | |

| Ginsenoside Rc | |

| Ginsenoside Rd | |

| Ginsenoside Rg3 | |

| Pseudoginsenoside F11 | |

| Notoginsenoside K | |

| Notoginsenoside R2 | |

| Ginsenoside F2 | |

| Notoginsenoside Rt | |

| Pseudoginsenoside RP1 | |

| Quinquenoside L8 | |

| Quinquenoside L9 | |

| Quinquenoside L11 | |

| Quinquenoside F3 | |

| Gypenoside XVII | |

| Oleanolic acid-28-O-β-D-glucopyranoside | |

| Ginsenoside Rs1 | |

| Ginsenoside Rs2 | |

| Methyl gallate-3-O-β-D-glucoside | |

| Adenosine | |

| α-maltose | |

| L-arginine | |

| L-histidine | |

| L-lysine | |

| Maltose | |

| Glucose | |

| Fructose | |

| Protopanaxadiol (B1677965) | |

| Protopanaxatriol (B1242838) | |

| Ocotillol | |

| Ginsenoside Rh1 | |

| Ginsenoside Ro | |

| 20(S)-Rg2 | |

| 20(R)-Rg2 | |

| S-PPD | |

| R-PPD | |

| PT | |

| PD | |

| Notoginsenoside T5 | |

| Ginsenoside Rk1 | |

| Acetyl ginsenoside Rg1 | |

| Malonyl pseudoginsenoside F11 | |

| Jionoside B1 | |

| Pseudoginsenoside RT4 | |

| 20S, 24S-protopanaxatriol oxide II | |

| 20S, 24R-protopanaxatriol oxide I | |

| 20S, 24S-MR2 | |

| Majonside-R2 | |

| V-R2 | |

| V-R1 | |

| Amitriptyline | |

| Clomipramine | |

| Doxepin | |

| Nortriptyline | |

| Alprenolol | |

| Labetalol | |

| Propranolol | |

| Palonosetron | |

| Sodium cholate | |

| Sodium taurocholate | |

| Sodium deoxycholate | |

| Sodium taurodeoxycholate | |

| Cinnarizine | |

| Dimenhydrinate | |

| Quercetin | |

| Kaempferol | |

| 1-naphthylacetic acid | |

| Terfenadine | |

| Hydroxyterfenadine |

Two-Dimensional High-Performance Liquid Chromatography (2D-HPLC)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex natural products like this compound. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments, researchers can determine the precise connectivity of atoms, the stereochemistry of chiral centers, and the nature of glycosidic linkages.

The structure of this compound, an ocotillol-type saponin (B1150181), has been confirmed through extensive NMR analysis. nih.gov These saponins are characterized by a dammarane-type skeleton that has undergone cyclization to form a five-membered tetrahydrofuran (B95107) ring in the side chain. nih.gov The ¹H-NMR spectrum provides information on the protons in the molecule, while the ¹³C-NMR spectrum reveals the chemical environment of each carbon atom. For instance, the chemical shifts of anomeric protons and carbons are key indicators of the sugar moieties and their linkage positions. In this compound, a β-D-glucopyranosyl unit is attached at the C-6 position of the aglycone. nih.gov

Detailed analysis of 2D NMR spectra, such as Heteronuclear Multiple Bond Correlation (HMBC), allows for the establishment of long-range correlations between protons and carbons, confirming the attachment points of the sugar units to the sapogenin. The stereochemistry, particularly at the C-20 and C-24 positions, which is a defining feature of ocotillol-type saponins, is also determined using NMR techniques, often in combination with chemical methods and X-ray crystallography of related compounds. nih.govconicet.gov.ar The complete assignment of ¹H and ¹³C NMR data is essential for its definitive identification and differentiation from other isomers. tiprpress.comrhizoclip.be

Below is a table of reported ¹³C-NMR chemical shift values for this compound, which serves as a fingerprint for its identification. tiprpress.comresearchgate.net

Table 1: ¹³C-NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Carbon | Chemical Shift (δ) ppm | Carbon | Chemical Shift (δ) ppm |

|---|---|---|---|

| 1 | 38.3 | 19 | 16.5 |

| 2 | 26.6 | 20 | 87.6 |

| 3 | 77.9 | 21 | 26.5 |

| 4 | 38.8 | 22 | 35.1 |

| 5 | 55.7 | 23 | 22.4 |

| 6 | 76.2 | 24 | 83.1 |

| 7 | 46.9 | 25 | 70.0 |

| 8 | 40.4 | 26 | 29.4 |

| 9 | 50.0 | 27 | 29.6 |

| 10 | 36.8 | 28 | 28.1 |

| 11 | 30.8 | 29 | 16.0 |

| 12 | 69.8 | 30 | 16.9 |

| 13 | 49.1 | Glc | |

| 14 | 51.2 | 1' | 105.9 |

| 15 | 31.0 | 2' | 73.8 |

| 16 | 26.4 | 3' | 76.9 |

| 17 | 51.5 | 4' | 70.3 |

| 18 | 16.2 | 5' | 76.6 |

Data compiled from published research. tiprpress.comresearchgate.net

Molecular Mechanisms of Action of Pseudoginsenoside Rt5

Modulation of Cellular Signaling Pathways

Pseudoginsenoside Rt5, a naturally occurring compound isolated from plants of the Panax genus, has been the subject of research for its potential pharmacological activities. biosynth.comchemfaces.com A significant area of this research focuses on its ability to modulate various cellular signaling pathways, which are complex systems that control fundamental cellular activities and responses.

PI3K/Akt/mTOR Signaling Pathway Interactions

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. nih.gov Some studies suggest that ginsenosides (B1230088), the class of compounds to which this compound belongs, can influence this pathway. tmrjournals.comnih.gov For instance, research on other ginsenosides has shown they can modulate the PI3K/Akt/mTOR pathway in various cell types, including cardiomyocytes and neuronal cells. nih.gov This modulation can lead to protective effects against cellular stress and injury. nih.gov While direct studies on this compound's specific interactions with this pathway are still emerging, its classification as a ginsenoside suggests it may share similar modulatory capabilities. adooq.comamericanchemicalsuppliers.com

MAPK Signaling Cascade Involvement

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another fundamental pathway that relays extracellular signals to the cell's nucleus, influencing processes like cell proliferation, differentiation, inflammation, and apoptosis. nih.gov The MAPK family includes several key kinases such as ERK, JNK, and p38. nih.gov Research on related ginsenosides has demonstrated their ability to regulate MAPK signaling. For example, ginsenoside Rg5 has been shown to modulate the MAPK pathway to exert anti-inflammatory effects in airway mucosal cells. nih.gov Given the structural similarities among ginsenosides, it is plausible that this compound also interacts with components of the MAPK cascade, potentially contributing to its observed biological activities. researchgate.nettargetmol.comresearchgate.net

TLR4/JNK/Caspase-3 and AMPK/Mtor/ULK1 Pathway Research

Research concerning the broader class of compounds found in Panax quinquefolius (American ginseng), which includes this compound, has pointed towards the involvement of the Toll-like receptor 4 (TLR4)/c-Jun N-terminal kinase (JNK)/caspase-3 pathway as a key target in neuroprotective effects. frontiersin.org The TLR4 signaling pathway is known to contribute to neuronal cell death following ischemic events. nih.gov

Furthermore, the AMP-activated protein kinase (AMPK)/mTOR/Unc-51 like autophagy activating kinase 1 (ULK1) pathway is another critical signaling axis under investigation. frontiersin.org AMPK acts as a cellular energy sensor, and its activation can initiate a cascade of events, including the regulation of autophagy through mTOR and ULK1. nih.govfrontiersin.org The interplay between AMPK and mTOR is crucial for maintaining cellular homeostasis. nih.gov Studies on other ginsenosides, like Rg5, have shown they can activate the LKB1/AMPK/mTOR signaling pathway, suggesting a potential mechanism for metabolic regulation. nih.gov The activation of the AMPK/mTOR/ULK1 pathway has been shown to induce both apoptosis and autophagy in cancer cells. dovepress.com However, some research also suggests that under certain conditions, AMPK can suppress autophagy. biorxiv.org

Regulation of Neuroprotective Pathways

This compound has been studied for its potential neuroprotective effects. biosynth.comalfachemic.com The neuroprotective mechanisms of ginsenosides are multifaceted and can involve the modulation of various signaling pathways to inhibit apoptosis, reduce oxidative stress, and suppress neuroinflammation. researchgate.net A review of Panax quinquefolius highlighted the TLR4/JNK/caspase-3 and AMPK/Mtor/ULK1 pathways as key targets for the neuroprotective effects of its constituents. frontiersin.org Research on the related compound, pseudoginsenoside-F11, has demonstrated its neuroprotective effects in models of cerebral ischemia by regulating pathways involving Akt and CREB. researcher.life

Enzyme and Receptor Interaction Studies

The biological activity of a compound is often determined by its interaction with specific enzymes and receptors within the body.

Inhibition of Specific Enzymes (e.g., Collagenase)

Collagenase is an enzyme that breaks down collagen, a key component of the extracellular matrix. nih.gov The inhibition of collagenase is a target for therapeutic intervention in conditions characterized by excessive collagen degradation. While direct studies on the inhibition of collagenase by this compound are not extensively documented in the provided search results, the broader class of tetracycline (B611298) drugs has been shown to inhibit mammalian tissue collagenase. nih.gov Some natural polysaccharides have also demonstrated collagenase inhibitory activity. researchgate.net Given that various plant extracts have shown anti-collagenase activity, it is an area for potential investigation for compounds like this compound. nih.gov

Receptor Binding and Activation Profiles

This compound exhibits a nuanced interaction with various cellular receptors, playing a role in the modulation of key signaling pathways. Research has identified several proteins as potential targets, including Arachidonate 5-Lipoxygenase (ALOX5), Adenosine A2a receptor (ADORA2A), Cyclin-dependent kinase 2 (CDK2), and Glycogen synthase kinase-3 beta (GSK3B). nih.govfrontiersin.orgfrontiersin.org The binding of this compound to these receptors can initiate a cascade of intracellular events, influencing processes such as inflammation and cell cycle regulation. biosynth.com

Studies have pointed to these proteins as key targets in the context of the neuroprotective effects of Panax quinquefolium (American ginseng), from which this compound is derived. nih.govfrontiersin.orgfrontiersin.org The interaction with these specific receptors suggests a potential mechanism by which this compound may exert its pharmacological effects.

Antioxidant System Modulation

This compound is implicated in modulating the body's antioxidant systems, a crucial aspect of its potential therapeutic properties. biosynth.com Its activities in this domain contribute to cellular protection against oxidative stress.

Regulation of Endogenous Antioxidant Levels

Ocotillol-type saponins (B1172615), a class of compounds that includes this compound, have been shown to influence the levels of endogenous antioxidants. nih.gov These compounds can enhance the activities of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase. nih.gov By bolstering these natural defense mechanisms, this compound can help mitigate the damaging effects of reactive oxygen species (ROS) within the body. researchgate.net

Molecular Docking and In Silico Modeling for Target Prediction

To further elucidate the molecular interactions of this compound, computational methods like molecular docking and in silico modeling are employed. These techniques predict the binding affinities and interaction patterns between this compound and its potential protein targets.

Ligand-Protein Binding Affinity Analysis with Predicted Targets

Molecular docking studies have been utilized to predict the binding affinity of compounds with various protein targets. In broader studies of traditional Chinese medicine, key targets such as Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA), Mitogen-activated protein kinase 1 (MAPK1), and Vascular endothelial growth factor A (VEGFA) have been identified as significant in cardiovascular disease pathways. nih.govscispace.com While direct binding affinity data for this compound with these specific targets is not extensively detailed in the provided results, the methodology is crucial for predicting potential interactions. This type of analysis helps in understanding how strongly a ligand, such as this compound, might bind to a protein's active site, which is a key indicator of its potential biological activity. biorxiv.orgplos.orgarxiv.org Other potential targets that have been identified through network pharmacology include Epidermal Growth Factor (EGF) and Nitric Oxide Synthase 2 (NOS2).

Table 1: Predicted Protein Targets of this compound and their Functions

| Target Protein | Function |

|---|---|

| PIK3CA | Involved in cell signaling pathways related to growth, proliferation, and survival. |

| MAPK1 | A key component of the MAPK signaling pathway, which regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis. |

| VEGFA | A crucial signaling protein involved in angiogenesis, the formation of new blood vessels. |

| EGF | A growth factor that stimulates cell growth, proliferation, and differentiation by binding to its receptor, EGFR. |

| NOS2 | An enzyme that produces nitric oxide, a signaling molecule involved in various physiological and pathological processes, including inflammation and immune responses. |

Identification of Key Amino Acid Residues in Binding Pockets

A critical aspect of molecular docking is the identification of the specific amino acid residues within the protein's binding pocket that interact with the ligand. mdpi.com These interactions, which can include hydrogen bonds and hydrophobic interactions, are fundamental to the stability and specificity of the ligand-protein complex. nih.gov By analyzing the binding pose of this compound within the active site of a target protein, researchers can pinpoint these key residues. nih.govharvard.edu This information is invaluable for understanding the mechanism of action at a molecular level and can guide the design of more potent and selective therapeutic agents.

Preclinical and in Vitro Efficacy and Mechanistic Investigations

Cellular Model Systems for Biological Activity Assessment

In vitro studies using specific cell lines provide a foundational understanding of a compound's biological effects at the cellular level.

Pseudoginsenoside Rt5 is an ocotillol-type saponin (B1150181), a class of compounds recognized for its anti-inflammatory properties. mdpi.com Its role in inflammatory processes is often linked to its position as a key intermediate metabolite of other ginsenosides (B1230088). For instance, Pseudoginsenoside F11 (PF11) is metabolized into the bioactive sapogenin ocotillol, with this compound being a transitional compound in this pathway. mdpi.com

Research into the immunomodulatory effects of ginsenosides has shown that compounds structurally related to Rt5 can influence immune cell responses. In vitro studies have demonstrated that ginsenoside Rt5 is capable of increasing the production of Interleukin-2 (IL-2), a cytokine crucial for the proliferation and differentiation of T-cells, which are key players in the immune response. mdpi.com This suggests a direct influence on immune system signaling pathways. The general anti-inflammatory mechanism for many ginsenosides involves the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammatory responses. mdpi.com

The potential of ginsenosides to inhibit the growth of cancer cells has been a subject of significant research. This compound is a known constituent of American ginseng berry extract (AGBE). researchgate.net Studies have shown that AGBE exhibits significant antiproliferative effects on several human colorectal cancer cell lines. The extract was found to inhibit the growth of SW-480, HCT-116, and HT-29 cells in a manner dependent on the concentration used. researchgate.net These findings indicate that constituents within the extract, including this compound, contribute to its ability to suppress the proliferation of cancer cells. researchgate.net

Table 1: Antiproliferative Effects of American Ginseng Berry Extract (Containing this compound)

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| SW-480 | Human Colorectal Cancer | Significant growth inhibition in a concentration-dependent manner. | researchgate.net |

| HCT-116 | Human Colorectal Cancer | Significant growth inhibition in a concentration-dependent manner. | researchgate.net |

| HT-29 | Human Colorectal Cancer | Significant growth inhibition in a concentration-dependent manner. | researchgate.net |

Fibroblasts are critical cells in the skin's dermal layer responsible for producing the extracellular matrix, including collagen, which provides structural integrity. nih.gov The modulation of collagen synthesis is a key target for treatments of skin aging and fibrotic diseases like keloids. nih.govnih.gov

While direct studies on the effect of this compound on collagen synthesis in fibroblasts are not available, research on other ginsenosides provides insight into potential mechanisms. For example, Ginsenoside Rg3 has been shown to inhibit the proliferation, angiogenesis, and collagen synthesis in keloid fibroblasts. nih.gov In these studies, Rg3 was found to suppress the transforming growth factor-β (TGF-β)/Smad and extracellular signal-regulated kinase (ERK) signaling pathways, which are crucial for collagen production. nih.gov Treatment with Rg3 resulted in markedly suppressed collagen synthesis in the keloid fibroblasts. nih.gov These findings on a related ginsenoside suggest a potential, yet unconfirmed, role for compounds like Rt5 in modulating fibroblast activity.

This compound is metabolically linked to other neuroactive ginsenosides. It is an intermediate in the metabolic conversion of Pseudoginsenoside F11 (PF11) to ocotillol. mdpi.com Both PF11 and ocotillol have demonstrated effects on the nervous system. Ocotillol has been reported to enhance neuronal activity. mdpi.com

Furthermore, PF11 has shown significant neuroprotective effects. Studies report that PF11 can protect against methamphetamine-induced neurotoxicity by modulating the activity of dopaminergic and GABAergic neurons in the nucleus accumbens, a key brain region involved in reward and addiction. nih.gov This suggests that the metabolic pathway involving PF11 and its metabolites, including Rt5, plays a role in regulating neuronal function and protecting against neurotoxic insults. nih.gov

Collagen Synthesis Modulation in Fibroblasts

In Vivo Animal Models for Mechanistic Exploration

Animal models are essential for understanding the systemic effects of a compound and its potential therapeutic applications in a living organism.

Murine models, particularly those for neurodegenerative diseases like Alzheimer's, are valuable for assessing the impact of compounds on cognitive functions such as learning and memory. nih.gov While direct administration of this compound in such models has not been documented, its precursor, Pseudoginsenoside F11 (PF11), has been investigated for its neurocognitive benefits. nih.govresearcher.lifefrontiersin.org

Studies have shown that PF11 exhibits anti-amnesic effects in mouse models of Alzheimer's disease. frontiersin.org It has been demonstrated to antagonize the cognitive deficits observed in these models, as evaluated by behavioral tests like the Morris water maze and the step-through test. nih.gov In a rat model of sporadic Alzheimer's disease induced by streptozotocin, treatment with PF11 was found to relieve cognitive impairment. researcher.life These findings suggest that PF11 and its subsequent metabolites, which include this compound, could serve as promising agents for conditions associated with cognitive decline. nih.gov

Table 2: Effects of Pseudoginsenoside F11 (PF11), a Precursor to Rt5, in Animal Models of Cognitive Impairment

| Animal Model | Condition | Behavioral Test | Observed Outcome | Reference |

|---|---|---|---|---|

| Mouse Model | Alzheimer's Disease | Morris Water Maze, Step-through Test | Demonstrated anti-amnesic effects and antagonism of Alzheimer's disease markers. | nih.govfrontiersin.org |

| Rat Model | Sporadic Alzheimer's Disease (STZ-induced) | Not specified | Ameliorated cognitive impairment. | researcher.life |

Investigation in Myocardial Ischemia Models

This compound is an ocotillol-type saponin found in plants of the Panax genus, such as Panax quinquefolius (American Ginseng). nih.govnih.gov Extracts from Panax quinquefolius have been noted in pharmacological studies for their protective effects against myocardial ischemia, ischemia-reperfusion injury, arrhythmia, and myocardial damage. frontiersin.orgfrontiersin.org However, the specific components responsible for these cardioprotective actions have not been fully elucidated. frontiersin.orgfrontiersin.org

While direct experimental studies focusing exclusively on this compound in myocardial ischemia models are limited, research on closely related ocotillol-type saponins (B1172615) provides some insight. For instance, the related compound Pseudoginsenoside F11 (PF11) was found to significantly mitigate the slowing of heart rate and reduce the elevation of the electrocardiogram T-wave in a rat model of acute myocardial ischemia induced by posterior pituitrin, indicating an improvement in myocardial ischemia. nih.gov Given that this compound shares the same core ocotillol structure, it is considered a subject of interest for its potential biological activities, including anti-myocardial ischemia effects. nih.gov A patent has also listed this compound in connection with the potential treatment of conditions such as myocardial ischemia and ischemic shock. google.com

Gastroprotective Effects in Acetic Acid-Induced Gastric Ulcer Models

Direct investigation of this compound in acetic acid-induced gastric ulcer models has not been extensively reported. However, research into its metabolic derivatives provides significant evidence for a potential gastroprotective role. Ocotillol-type saponins, including this compound, are metabolized to the common sapogenin, ocotillol, following oral administration. mdpi.com Ocotillol is recognized as the major metabolite and has demonstrated anti-inflammatory properties. mdpi.com

A key study investigated the gastroprotective effect of ocotillol in a rat model of gastric ulcers induced by acetic acid. mdpi.com The formation of gastric ulcers in this model is critically dependent on the digestive action of gastric acid. mdpi.com The study on ocotillol provides a basis for inferring the potential effects of its precursors. It has been reported that Pseudoginsenoside F11 is metabolized into ocotillol through this compound as an intermediate. mdpi.com Based on these metabolic pathways, it is hypothesized that ocotillol-type ginsenosides could also exert protective effects against gastric ulcers, although this has not been directly tested for this compound itself. mdpi.com

The study on ocotillol utilized various evaluation indexes common in gastric ulcer research, including inflammatory cytokines and the local blood supply of the gastric tissue. mdpi.com

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Animal Studies

Correlation of Tissue Concentration with Pharmacological Effects in Murine Models

In this study, the concentrations of twenty different chemical constituents, including this compound, were measured in lung tissue over a 24-hour period after oral administration of the extract. researchgate.net The research utilized a PK-PD spectrum-effect correlation model to associate the dynamic changes in the concentrations of the entire 20-component mixture with changes in the levels of cytokines related to anti-tumor activity (IFN-γ, TNF-α, and TGF-β1). researchgate.net

The study successfully quantified the mean concentration of this compound in the lung tissue of the murine model at various time points. However, it is crucial to note that the observed pharmacological effects were correlated to the combined action of all twenty compounds, and the specific contribution of this compound was not isolated. researchgate.net

Below is a data table representing the mean lung tissue concentration of this compound at different time points as observed in this murine study. researchgate.net

| Time Point (hours) | Mean Lung Tissue Concentration (ng/g) |

| 0.08 | ~25 |

| 0.25 | ~110 |

| 0.5 | ~100 |

| 1 | ~75 |

| 2.5 | ~125 |

| 4 | ~80 |

| 6 | ~40 |

| 8 | ~20 |

| 12 | ~10 |

| 24 | <10 |

Comparative Research and Distribution Profiling of Pseudoginsenoside Rt5

Distribution Patterns Across Panax Species and Plant Tissues

The occurrence and concentration of Pseudoginsenoside Rt5 vary significantly among different Panax species and within the various tissues of a single plant. It is primarily recognized as a characteristic, albeit minor, constituent of North American ginseng (Panax quinquefolium). nih.gov Research has also confirmed its presence in other species, notably Vietnamese ginseng (Panax vietnamensis) and Panax japonicus. nih.govcjnmcpu.com

In Panax quinquefolium, this compound has been identified in multiple plant parts, including the roots, stems, leaves, and fruit. nih.govfrontiersin.org While it is found in the roots, it is often more concentrated in the aerial parts of the plant. nih.govfrontiersin.org Conversely, its presence in Panax ginseng (Asian ginseng) is less definitive. While one analysis has reported finding this compound in the fruit of P. ginseng, other comprehensive studies have failed to detect it in root samples, suggesting it may be absent, present only in specific tissues, or exist in quantities below the detection limits of some analytical methods. nih.gov

The biosynthesis of this compound has been particularly studied in Panax vietnamensis var. fuscidiscus, where specific enzymes responsible for its formation have been identified. nih.govCurrent time information in CN. A study focusing on P. quinquefolium also found a positive correlation between the expression of certain UDP-glycosyltransferase (UGT) genes and the accumulation of this compound in the roots, leaves, and flower buds. cjnmcpu.com

The following table summarizes the known distribution of this compound.

| Panax Species | Root | Stem | Leaf | Fruit | Flower Bud |

| Panax quinquefolium (American Ginseng) | ✓ chemfaces.com | ✓ nih.govfrontiersin.org | ✓ nih.govfrontiersin.org | ✓ frontiersin.org | ✓ cjnmcpu.com |

| Panax vietnamensis (Vietnamese Ginseng) | ✓ nih.gov | ||||

| Panax japonicus | ✓ nih.gov | ||||

| Panax ginseng (Asian Ginseng) | Not Detected nih.gov | ✓ | |||

| Panax pseudoginseng subsp. himalaicus | ✓ nih.gov |

This table is based on available research findings; an empty cell indicates a lack of specific data confirming the presence of the compound in that tissue.

Differentiation from Other Ginsenosides (B1230088) and Natural Products

This compound belongs to the ocotillol class of ginsenosides, which serves as a primary point of differentiation from the more abundant dammarane-type (protopanaxadiol and protopanaxatriol) and oleanolic acid-type ginsenosides. nih.govnih.gov The defining structural feature of ocotillol-type saponins (B1172615) is the presence of a five-membered tetrahydrofuran (B95107) ring formed by an epoxy linkage between C-20 and C-24 of the dammarane (B1241002) skeleton. koreascience.krcjnmcpu.com

Within the ocotillol family, this compound is closely related to other compounds such as Pseudoginsenoside F11 and their common aglycone, ocotillol. These compounds share the same fundamental aglycone structure but are differentiated by the number and type of sugar moieties attached to the skeleton. researchgate.netnih.gov Specifically, this compound, Pseudoginsenoside F11, and Majonoside R2 are all side chain double bond oxidative cyclization products of protopanaxatriol (B1242838) (PPT)-type ginsenosides. researchgate.net

The presence or absence of specific ginsenosides is a critical tool in the chemotaxonomic differentiation of Panax species. The detection of ocotillol-type ginsenosides, particularly Pseudoginsenoside F11 and this compound, is considered a key characteristic for identifying Panax quinquefolium and distinguishing it from Panax ginseng. cjnmcpu.comresearchgate.netnih.gov While trace amounts of Pseudoginsenoside F11 have been detected in P. ginseng using highly sensitive methods, its concentration is substantially lower than in P. quinquefolium. cjnmcpu.com

Influence of Cultivation and Harvest Parameters on this compound Content

The concentration of ginsenosides, including this compound, in Panax plants is not static but is influenced by a range of agricultural and environmental factors. These include the age of the plant, the specific time of harvest, and the cultivation conditions. frontiersin.org

Other research corroborates the significant impact of harvest time on saponin (B1150181) content. For instance, studies on wild-simulated ginseng suggest that the optimal harvest time for maximizing ginsenoside content in the aerial parts is between late spring and summer (May to July). researchgate.net Environmental conditions, such as temperature, are also known to affect saponin levels in various plants. jfda-online.com Cultivation practices, such as the light transmittance of shade structures and soil composition, are crucial for healthy growth and can indirectly influence the phytochemical profile of the plant. frontiersin.org

Analysis in Complex Traditional Medicine Formulations

The analysis of specific phytochemicals within complex herbal preparations is essential for quality control and understanding the chemical basis of their therapeutic effects. Traditional Chinese Medicine (TCM) often employs multi-herb formulas, which are typically prepared as decoctions (boiling in water). diva-portal.org The chemical composition of these final preparations can differ significantly from the raw herbs due to transformations during processing. mdpi.com

Modern analytical techniques, particularly high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), are indispensable for identifying and quantifying individual compounds like this compound in these complex matrices. nih.govwiley.com

Several studies have successfully developed and applied such methods for the analysis of this compound in traditional formulations.

Du-Shen-Tang: A study utilizing Ultra High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) developed a method for the simultaneous determination of 30 ginsenosides, including this compound, in Du-Shen-Tang, a traditional decoction of ginseng. The method was sensitive enough to quantify less polar ginsenosides that may form during the decoction process. mdpi.com

Panax ginseng–Ophiopogon japonicus (PG–OJ) Pair: In a study investigating the active substances of this traditional herbal pair, a pharmacokinetic–pharmacodynamic model was used. The analysis involved quantifying 20 compounds, including this compound, in mouse plasma after administration of the herbal combination to identify the key antitumor components. researchgate.net

These examples demonstrate that robust analytical methods exist for the detection and quantification of this compound in complex traditional medicine formulations, which is crucial for standardization and mechanistic studies. sci-hub.sed-nb.info

Emerging Research Directions and Methodological Advances for Pseudoginsenoside Rt5

Systems Biology Approaches for Comprehensive Understanding of Biological Networks

Systems biology offers a holistic framework for deciphering the complex interactions of Pseudoginsenoside Rt5 within biological systems. frontiersin.org This approach moves beyond the traditional one-target, one-molecule paradigm to a more comprehensive view of how this compound modulates entire biological networks. By integrating various data types, researchers can construct models that simulate the effects of this compound on cellular processes, helping to predict its pharmacological actions and potential side effects.

The application of systems biology allows for the identification of key signaling pathways and molecular networks that are perturbed by this compound. This can reveal previously unknown mechanisms of action and provide a more complete picture of its therapeutic effects. For instance, understanding how this compound influences the interplay between inflammatory and metabolic pathways could lead to new applications in treating complex diseases. frontiersin.org

Advanced Omics Technologies for Integrated Pathway Elucidation

The "-omics" revolution has provided powerful tools for elucidating the intricate pathways through which this compound exerts its effects. elsevier.combiobide.com These high-throughput technologies allow for the simultaneous analysis of thousands of biological molecules, providing a comprehensive snapshot of the cellular response to this compound. researchgate.netmdpi.com

Genomics and Transcriptomics : These technologies are used to study an organism's complete set of DNA (genome) and RNA transcripts (transcriptome), respectively. biobide.com By analyzing changes in gene expression in response to this compound, researchers can identify the genes and genetic pathways that are activated or suppressed by the compound. This can provide valuable insights into its mechanism of action and help identify potential biomarkers for its activity. researchgate.net

Proteomics : This field focuses on the large-scale study of proteins, their structures, and functions. biobide.com Proteomic analyses can reveal how this compound affects the expression levels and post-translational modifications of proteins within a cell, offering a direct view of its impact on cellular machinery.

Metabolomics : Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system. biobide.com By profiling the metabolic changes that occur in the presence of this compound, scientists can understand its influence on metabolic pathways and identify key metabolic signatures associated with its activity. researchgate.net

The integration of these omics platforms provides a multi-layered understanding of the biological effects of this compound, from the genetic level to the functional protein and metabolic levels. researchgate.netalfachemic.com This integrated approach is crucial for a complete elucidation of its mechanism of action. researchgate.net

High-Throughput Screening Methodologies for Bioactivity and Target Discovery

High-throughput screening (HTS) methodologies have become indispensable tools in the quest to discover the full range of biological activities of this compound and to identify its specific molecular targets. wiley.com These automated platforms allow for the rapid testing of the compound against a vast array of biological assays, accelerating the pace of research and discovery.

HTS can be used to screen for various activities, including anti-inflammatory, and neuroprotective effects. biosynth.com By employing diverse cell-based and biochemical assays, researchers can quickly identify promising therapeutic areas for this compound. Furthermore, HTS-based approaches, such as target-based screening, can help to pinpoint the specific proteins or enzymes that interact with this compound, providing crucial information about its mechanism of action.